molecular formula C30H30O7 B1675621 5-(3-Carboxybenzoyl)-2-((6-(4-methoxyphenyl)-5-hexenyl)oxy)benzenepropanoic acid CAS No. 117423-74-2

5-(3-Carboxybenzoyl)-2-((6-(4-methoxyphenyl)-5-hexenyl)oxy)benzenepropanoic acid

Cat. No. B1675621
CAS RN: 117423-74-2
M. Wt: 502.6 g/mol
InChI Key: SYZSSLLFRVDRHL-QPJJXVBHSA-N
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Description

Leukotriene B4 (LTB4) is a dihydroxy fatty acid derived from the 5-lipoxygenase pathway of arachidonic acid metabolism and is an important mediator of the inflammatory process. The benzophenone dicarboxylic acid derivative LY223982 is a potent BLT1 receptor antagonist. It inhibits the specific binding of radiolabeled-LTB4 to isolated human neutrophils with an IC50 value of 13.2 nM. LY223982 inhibits the leukotriene B4 (LTB4)-induced aggregation of guinea pig and human neutrophils with IC50 values of 74 and 100 nM, respectively. However, concentrations of LY223982 up to 10 µM do not inhibit binding of LTB4 to human BLT1 or BLT2 expressed in CHO cells.
LY 223982 is a potent BLT1 receptor antagonist. It inhibits the specific binding of radiolabeled-LTB4 to isolated human neutrophils with an IC50 value of 13.2 nM. LY223982 inhibits the leukotriene B4 (LTB4)-induced aggregation of guinea pig and human neutrophils with IC50 values of 74 and 100 nM, respectively.

Scientific Research Applications

Mechanism of Action

Target of Action

LY223982, also known as CGS23131, SKF107324, LY-223982, LY 223982, or 5-(3-Carboxybenzoyl)-2-((6-(4-methoxyphenyl)-5-hexenyl)oxy)benzenepropanoic acid, is a potent and specific inhibitor of the leukotriene B4 (LTB4) receptor . The LTB4 receptor plays a crucial role in mediating inflammatory responses.

Mode of Action

LY223982 interacts with the LTB4 receptor, effectively inhibiting the binding of LTB4 to its receptor. The IC50 value, which is the concentration of the compound that inhibits 50% of the LTB4 receptor’s activity, is 13.2 nM . This interaction results in the inhibition of LTB4-induced responses.

Biochemical Pathways

The primary biochemical pathway affected by LY223982 is the 5-lipoxygenase pathway of arachidonic acid metabolism . This pathway leads to the production of leukotrienes, including LTB4, which are lipid mediators involved in inflammation. By inhibiting the LTB4 receptor, LY223982 disrupts this pathway, reducing the inflammatory response.

Pharmacokinetics

The compound’s solubility in various solvents such as dmso is reported , which could influence its bioavailability.

Result of Action

The primary result of LY223982’s action is the inhibition of LTB4-induced neutrophil activation . It is also a potent antagonist of the aggregation of human neutrophils by LTB4 . In vivo, LY223982 has been shown to inhibit transient leukopenia induced in rabbits with LTB4 .

Action Environment

The compound’s stability under various storage conditions is reported .

properties

IUPAC Name

3-[3-(2-carboxyethyl)-4-[(E)-6-(4-methoxyphenyl)hex-5-enoxy]benzoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30O7/c1-36-26-14-10-21(11-15-26)7-4-2-3-5-18-37-27-16-12-24(19-22(27)13-17-28(31)32)29(33)23-8-6-9-25(20-23)30(34)35/h4,6-12,14-16,19-20H,2-3,5,13,17-18H2,1H3,(H,31,32)(H,34,35)/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZSSLLFRVDRHL-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CCCCCOC2=C(C=C(C=C2)C(=O)C3=CC(=CC=C3)C(=O)O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/CCCCOC2=C(C=C(C=C2)C(=O)C3=CC(=CC=C3)C(=O)O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Carboxybenzoyl)-2-((6-(4-methoxyphenyl)-5-hexenyl)oxy)benzenepropanoic acid

CAS RN

117423-74-2
Record name LY 223982
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117423742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY-223982
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XG52JC545T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-Carboxybenzoyl)-2-((6-(4-methoxyphenyl)-5-hexenyl)oxy)benzenepropanoic acid
Reactant of Route 2
5-(3-Carboxybenzoyl)-2-((6-(4-methoxyphenyl)-5-hexenyl)oxy)benzenepropanoic acid
Reactant of Route 3
5-(3-Carboxybenzoyl)-2-((6-(4-methoxyphenyl)-5-hexenyl)oxy)benzenepropanoic acid
Reactant of Route 4
5-(3-Carboxybenzoyl)-2-((6-(4-methoxyphenyl)-5-hexenyl)oxy)benzenepropanoic acid
Reactant of Route 5
Reactant of Route 5
5-(3-Carboxybenzoyl)-2-((6-(4-methoxyphenyl)-5-hexenyl)oxy)benzenepropanoic acid
Reactant of Route 6
5-(3-Carboxybenzoyl)-2-((6-(4-methoxyphenyl)-5-hexenyl)oxy)benzenepropanoic acid

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